molecular formula C12H9N3O2S2 B2506775 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921560-95-4

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2506775
CAS No.: 921560-95-4
M. Wt: 291.34
InChI Key: NOOYFJUUVVFROC-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that features a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of thiophene-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or iodine (I2) can facilitate electrophilic substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)acetamide: A simpler analog with only one thiophene ring.

    5-(thiophen-2-yl)-1,3,4-oxadiazole: Lacks the acetamide group but retains the oxadiazole and thiophene rings.

Uniqueness

2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-10(7-8-3-1-5-18-8)13-12-15-14-11(17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYFJUUVVFROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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